1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone
Overview
Description
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone is a chemical compound that has been widely researched in recent years due to its potential applications in various scientific fields. This compound is also known as TFA-AIQ and is a derivative of isoquinoline.
Mechanism of Action
The exact mechanism of action of 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone is not fully understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which is a widely studied enzyme in the field of neuroscience. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its effects on other enzymes and pathways in the brain. Additionally, research can be conducted on the development of more soluble derivatives of this compound for easier use in lab experiments.
Scientific Research Applications
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone has been extensively studied for its potential applications in various scientific fields. It has been found to have anticancer properties and has been used in the development of cancer therapeutics. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-4-3-7-1-2-9(15)5-8(7)6-16/h1-2,5H,3-4,6,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZPCNZZDHCZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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